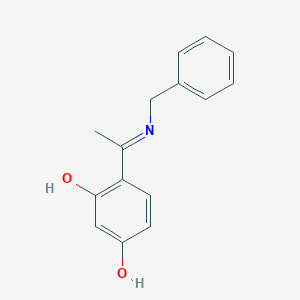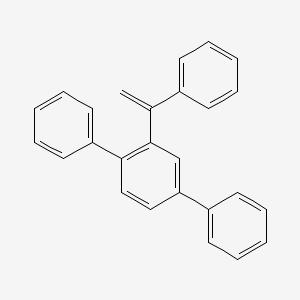
1,4-Diphenyl-2-(1-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by its unique structure, which includes three phenyl groups attached to a central benzene ring
Métodos De Preparación
The synthesis of 1,4-Diphenyl-2-(1-phenylethenyl)benzene typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized through a series of nucleophilic aromatic substitution reactions, where electron-withdrawing groups on the benzene ring facilitate the substitution process . Industrial production methods may involve the use of catalysts and high-temperature conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1,4-Diphenyl-2-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl groups being introduced to the benzene ring
Common reagents and conditions used in these reactions include halogens, strong acids, and bases, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives and cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2-(1-phenylethenyl)benzene has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Mecanismo De Acción
The mechanism by which 1,4-Diphenyl-2-(1-phenylethenyl)benzene exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
1,4-Diphenyl-2-(1-phenylethenyl)benzene can be compared with other aromatic hydrocarbons, such as:
Biphenyl: Similar in structure but lacks the additional phenylethenyl group, resulting in different reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom, differing in its electronic properties and uses.
1,1-Diphenylethylene: Shares a similar structure but with different substitution patterns, leading to variations in chemical behavior and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Propiedades
Número CAS |
83283-82-3 |
|---|---|
Fórmula molecular |
C26H20 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1,4-diphenyl-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2 |
Clave InChI |
WOSADFHZHXOJKJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
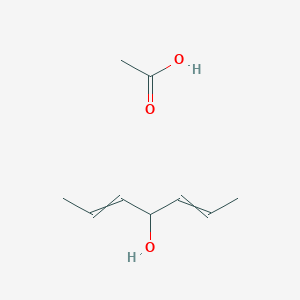
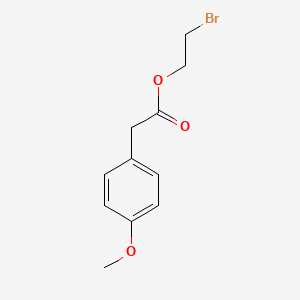
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


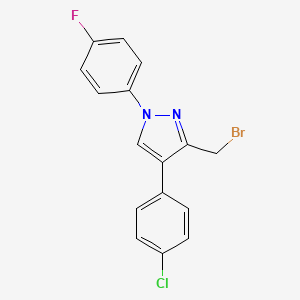

![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)

